1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Overview
Description
CC-12074 is a bio-active chemical.
Scientific Research Applications
Synthesis and Derivative Formation
Hexahydro-1H-isoindole-1,3(2H)-dione derivatives synthesis : A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions to produce amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Formation of Tetrahydroisoindoles : Research on substituted 1,3-dihydro-2H-isoindoles (isoindolines) includes palladium-catalyzed formate reduction to produce 4,5,6,7-tetrahydro-2H-isoindoles. The study highlights differences in aromaticity and reactivity between isoindoles and indoles, suggesting varied applications in chemical synthesis (Hou, Wang, Chung, Hsieh, & Tsai, 2007).
Synthesis of Amino-Phthalimide Derivatives : An innovative approach for synthesizing amino-phthalimide (1H-isoindole-1,3(2H)-dione) derivatives from α,β-unsaturated ketones has been established. This process includes the incorporation of substituted amine groups into aromatic rings and highlights the compounds' high fluorescence properties in the blue-green region (Tan, Bozkurt, Kishali, & Kara, 2014).
Biological Applications
Antimicrobial and Anticancer Activity : Research into isoindole-1,3(2H)-dione compounds has shown varying anticancer and antimicrobial activities. The activity depends on the substituents attached, suggesting their potential as chemotherapeutic agents. For example, certain derivatives showed greater inhibition of cyclooxygenase enzymes, and others demonstrated scavenging activity for oxidative or nitrosan stress (Szkatuła et al., 2021); (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).
Serotonin Receptor and Phosphodiesterase 10A Inhibition : A series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated as potential antipsychotics, showing inhibitory properties against phosphodiesterase 10A and affinities for serotonin receptors. This suggests their potential application in psychiatric treatments (Czopek et al., 2020).
Properties
CAS No. |
460741-57-5 |
---|---|
Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
4-amino-2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O5/c14-6-3-1-2-5-9(6)13(21)16(12(5)20)7-4-8(17)11(19)15-10(7)18/h1-3,7-8,17H,4,14H2,(H,15,18,19) |
InChI Key |
SUPXDAFBRRQSKI-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Canonical SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC-12074; CC12074; CC 12074; Pomalidomide metabolite M19; UNII-A480CC1Z8I; SCHEMBL3742152. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.